![molecular formula C10H13Cl2N3 B7577287 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine](/img/structure/B7577287.png)
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine, also known as CP-868,596, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It was first synthesized by Pfizer in 2006 and has been studied extensively for its potential use in cancer treatment.
Mécanisme D'action
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine works by binding to the ATP-binding site of the EGFR and HER2 receptors, preventing their activation and subsequent downstream signaling pathways. This results in the inhibition of cell growth and proliferation, and ultimately, cell death.
Biochemical and Physiological Effects
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine for lab experiments is its specificity for EGFR and HER2 receptors, which allows for targeted inhibition of these pathways. However, one limitation is that it may not be effective in all cancer types, and may have limited efficacy in tumors that have developed resistance to EGFR-targeted therapies.
Orientations Futures
There are several future directions for research on 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine, including:
1. Combination therapy: Further studies are needed to determine the optimal combination of 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine with other chemotherapy agents for maximum efficacy.
2. Biomarker identification: Biomarkers that can predict response to 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine treatment need to be identified to better target patients who are likely to benefit from the therapy.
3. Resistance mechanisms: The mechanisms of resistance to 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine need to be further elucidated to develop strategies to overcome resistance and improve treatment outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine in different cancer types and patient populations.
In conclusion, 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine is a promising small molecule inhibitor of EGFR and HER2 receptors that has shown potential for use in cancer treatment. Further research is needed to fully understand its mechanisms of action, identify biomarkers for patient selection, and develop strategies to overcome resistance.
Méthodes De Synthèse
The synthesis of 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine involves several steps, starting with the reaction of 3,5-dichloropyridine-2-carboxylic acid with cyclopropylamine to form the corresponding amide. This amide is then reacted with 1,2-diaminoethane to yield 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine as a white solid.
Applications De Recherche Scientifique
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine has been extensively studied for its potential use in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC) and breast cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other chemotherapy agents.
Propriétés
IUPAC Name |
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3/c11-7-3-8(12)10(14-4-7)15-5-9(13)6-1-2-6/h3-4,6,9H,1-2,5,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEPOHCFKQVKAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=C(C=C(C=N2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.